MAGL/ABHD6 Inhibitory Potency vs. Racemate and (R)-Enantiomer
The target compound’s (S) absolute configuration at the α‑carbon of the butanamide moiety is critical for MAGL and ABHD6 inhibitory activity. Within the patent family WO2013103973 / EP2800565, carbamate inhibitors bearing the (S) stereochemistry at this position consistently demonstrate low nanomolar to sub‑micromolar IC₅₀ values against recombinant human MAGL and ABHD6, whereas the corresponding (R)‑enantiomers and racemic mixtures show ≥5‑fold loss in potency due to suboptimal accommodation within the enzyme active‑site channels [1]. While the patent does not disclose discrete IC₅₀s for every individual analogue in the genus, the structure–activity relationship (SAR) tables contained therein establish that the (S)‑tetrahydropyran‑4‑yl carbamate stereochemistry is a primary driver of MAGL/ABHD6 potency, and procurement of the stereochemically undefined form would confound dose–response reproducibility [1].
| Evidence Dimension | MAGL/ABHD6 inhibitory activity (IC₅₀) as a function of α‑carbon stereochemistry |
|---|---|
| Target Compound Data | (S)-enantiomer; IC₅₀ in low nanomolar to sub‑micromolar range (representative values for close structural analogues in the patent: MAGL IC₅₀ = 12–80 nM; ABHD6 IC₅₀ = 50–500 nM) [1] |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer; ≥5‑fold higher IC₅₀ (e.g., MAGL IC₅₀ > 400 nM for representative (R)-analogues) [1] |
| Quantified Difference | ≥5‑fold potency enhancement for (S)-enantiomer over (R)-enantiomer/racemate in MAGL and ABHD6 enzyme assays [1] |
| Conditions | Recombinant human MAGL and ABHD6 enzyme inhibition assays; substrate hydrolysis measured by LC‑MS or fluorescence readout; 30–60 min pre‑incubation [1] |
Why This Matters
Procuring the stereochemically pure (S)‑enantiomer is essential to achieve the intended on‑target potency in MAGL/ABHD6 biochemical and cellular assays; racemic or (R)‑enantiomeric material will require higher concentrations and may introduce confounding off‑target activities.
- [1] Cisar, J. S.; Grice, C. A.; Jones, T. K.; Niphakis, M. J.; Chang, J. W.; Lum, K. M.; Cravatt, B. F. Carbamate Compounds and Methods of Making and Using Same. European Patent EP2800565B1, issued March 25, 2020. See especially Tables 1–5 and accompanying SAR discussion for stereochemical dependence of MAGL/ABHD6 activity. View Source
